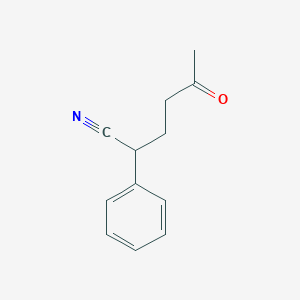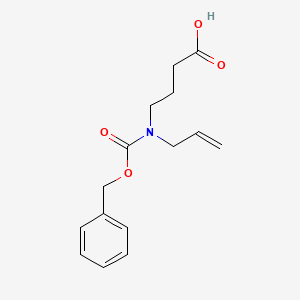
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes an allyl group, a benzyloxycarbonyl group, and an amino acid backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminobutanoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms N-benzyloxycarbonyl-4-aminobutanoic acid.
Allylation: The protected amino acid is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate. This step introduces the allyl group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The allyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Modification: The allyl group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxycarbonyl)amino)butanoic acid: Lacks the allyl group but has similar protective properties for the amino group.
4-(Allylamino)butanoic acid: Lacks the benzyloxycarbonyl group but retains the allyl group.
Uniqueness
4-(Allyl((benzyloxy)carbonyl)amino)butanoic acid is unique due to the presence of both the allyl and benzyloxycarbonyl groups, which provide distinct reactivity and protective properties. This combination allows for versatile applications in organic synthesis and research.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
4-[phenylmethoxycarbonyl(prop-2-enyl)amino]butanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-10-16(11-6-9-14(17)18)15(19)20-12-13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2,(H,17,18) |
InChI Key |
KSBXWUZDPXHJOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
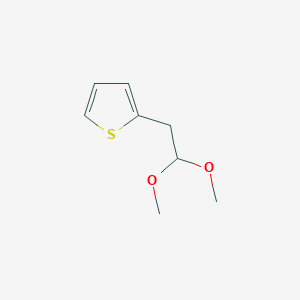


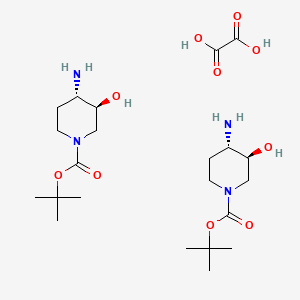
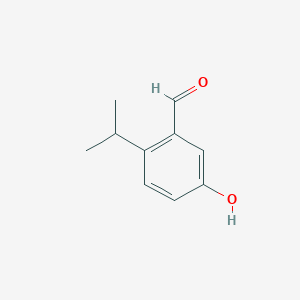
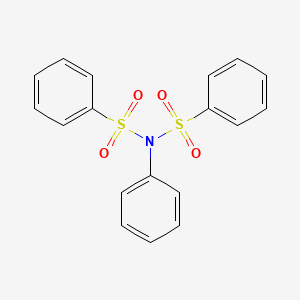
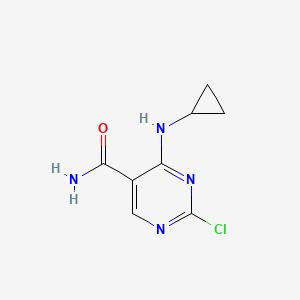
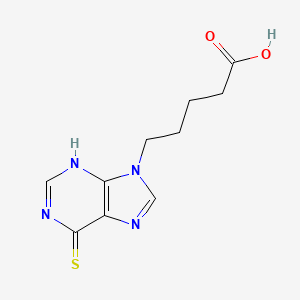
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)
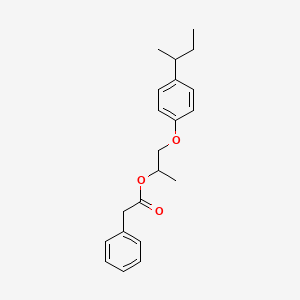
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
